molecular formula C14H18F3NO5 B2374358 1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate CAS No. 2247088-14-6

1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate

Cat. No.: B2374358
CAS No.: 2247088-14-6
M. Wt: 337.295
InChI Key: PTCPCLGZQBCKMH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C14H18F3NO5 and its molecular weight is 337.295. The purity is usually 95%.
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Scientific Research Applications

Reactions and Mechanisms

  • Reactions with Trifluoroacetic Acid : Studies have shown that compounds similar to the one , such as 3-tert-butyl-5-methyl-1,4-dihydropyridine (DHP)-dicarboxylates, react with trifluoroacetic acid (TFA) by eliminating the tert-butylester group, leading to various products including pyridines and cyclic hydroxamic acids. This suggests potential applications in synthesizing pyridine derivatives, which are valuable in pharmaceuticals and agrochemicals (Görlitzer & Baltrusch, 2000).

Catalysis and Synthesis

  • N-Protection of Amines : The use of pyridinium 2,2,2-trifluoroacetate in N-tert-butoxycarbonylation of amines highlights the role of pyridine and trifluoroacetate derivatives in facilitating efficient and green synthetic pathways. This indicates the utility of related compounds in developing environmentally friendly synthesis methods for protecting amines, which are crucial intermediates in producing pharmaceuticals and fine chemicals (Karimian & Tajik, 2014).

Material Science and Organic Synthesis

  • Synthesis of Pyrrolidine Derivatives : Research involving the synthesis of complex pyrrolidine derivatives, such as the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, demonstrates the potential application of similar compounds in designing and synthesizing new materials with specific properties. These could be useful in various fields, including the development of new drugs and materials with unique biological activities (Naveen et al., 2007).

Environmental and Green Chemistry

  • Oxidation Reactions : The development of iodine–pyridine–tert-butylhydroperoxide as a catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions showcases the environmental applications of pyridine derivatives. This research points towards the compound's potential use in creating greener and more efficient chemical processes (Zhang et al., 2009).

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO5/c1-13(2,3)23-12(21)18-7-8(10(19)14(15,16)17)5-6-9(18)11(20)22-4/h7,9H,5-6H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCPCLGZQBCKMH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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